(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

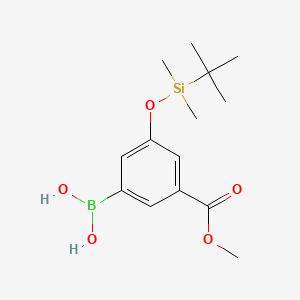

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) ether and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used as reagents.

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with a phenol derivative, which is then protected with a tert-butyldimethylsilyl chloride to form the TBDMS ether.

Formation of Boronic Acid: The protected phenol is then subjected to a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron or a similar boron source.

Introduction of Methoxycarbonyl Group:

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to an alcohol or aldehyde.

Substitution: The TBDMS ether can be selectively deprotected under acidic conditions to yield the free phenol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or similar reducing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

Phenols: From oxidation of the boronic acid group.

Alcohols/Aldehydes: From reduction of the methoxycarbonyl group.

Free Phenol: From deprotection of the TBDMS ether.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C16H25BNO4Si

- Molecular Weight : 335.47 g/mol

- CAS Number : 1416251-98-3

The presence of the boronic acid functional group allows for unique reactivity, particularly in coupling reactions, while the tert-butyldimethylsilyl group provides protection against unwanted reactions during synthesis.

Organic Synthesis

Boronic acids are widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound can facilitate the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Case Study : In a study by Cammidge and Miyaura, the use of boronic acids, including derivatives like (3-((tert-butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid, demonstrated high efficiency in synthesizing biaryl compounds through palladium-catalyzed reactions .

Medicinal Chemistry

Boronic acids have been explored for their potential as therapeutic agents. The ability to modulate biological activity through structural variations makes compounds like this compound attractive candidates for drug development.

Example : Research indicates that boronic acids can act as inhibitors of proteasome activity, which is crucial for cancer therapy. The modification of boronic acids to enhance selectivity and potency is an ongoing area of investigation .

Sensors and Biosensors

The unique properties of boronic acids enable their use in sensor technology, particularly for detecting glycoproteins and other biomolecules through specific interactions with diols.

Application : A study highlighted the use of boronic acid-functionalized materials to create immunosensors capable of detecting cortisol and adrenocorticotropin in human serum samples. The binding interactions facilitated by the boronic acid moiety were critical for the sensor's performance .

Data Table: Applications Overview

作用机制

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and catalysis. The TBDMS ether and methoxycarbonyl groups provide stability and functionality, allowing for selective reactions and transformations.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the TBDMS and methoxycarbonyl groups, making it less versatile in certain synthetic applications.

(4-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the TBDMS ether, affecting its reactivity and stability.

(3-Hydroxy-5-methoxycarbonylphenyl)boronic Acid: Similar but with a free hydroxyl group instead of the TBDMS ether.

Uniqueness

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The TBDMS ether offers protection and selective deprotection options, while the methoxycarbonyl group adds further synthetic versatility.

This compound’s unique structure makes it a valuable tool in organic synthesis, particularly in the development of complex molecules for research and industrial applications.

生物活性

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) group and a methoxycarbonyl moiety, making it a candidate for various therapeutic applications.

- Molecular Formula : C15H21B O4Si

- CAS Number : 1416251-98-3

- Molecular Weight : 294.41 g/mol

Boronic acids are known to interact with biological molecules, particularly in the context of enzyme inhibition. The presence of the boron atom allows for reversible covalent bonding with diols, which can affect the activity of enzymes involved in various metabolic pathways. The TBDMS group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have shown that boronic acids exhibit antimicrobial properties, particularly against resistant strains of bacteria. For instance, research has indicated that certain boronic acid derivatives can inhibit the growth of Mycobacterium abscessus, a pathogen associated with pulmonary infections. The mechanism involves the inhibition of specific enzymes critical for bacterial survival, making boronic acids valuable in antibiotic development .

Anti-inflammatory Properties

In addition to antimicrobial effects, some boronic acids have demonstrated anti-inflammatory activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory pathways through the inhibition of specific enzymes like COX-2 has been observed, suggesting potential therapeutic uses in managing chronic inflammation .

Cancer Research

Boronic acids are also being explored for their anticancer properties. Studies have indicated that they can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. By disrupting this process, boronic acids may induce apoptosis in malignant cells .

Case Studies

属性

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-5-methoxycarbonylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO5Si/c1-14(2,3)21(5,6)20-12-8-10(13(16)19-4)7-11(9-12)15(17)18/h7-9,17-18H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEROKKPZZNURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO5Si |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。